Octanoic acid, 7-methyl-, lead salt (1:)
Overview
Description
Octanoic acid, 7-methyl-, lead salt (1): is a chemical compound derived from octanoic acid, also known as caprylic acid. Octanoic acid is a saturated fatty acid with the chemical formula C8H16O2. The lead salt form of this compound involves the replacement of hydrogen atoms with lead, resulting in a compound with unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of octanoic acid, 7-methyl-, lead salt (1:) typically involves the reaction of octanoic acid with a lead-containing reagent. One common method is the reaction of octanoic acid with lead(II) oxide or lead(II) acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the lead salt .
Industrial Production Methods: Industrial production of octanoic acid, 7-methyl-, lead salt (1:) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The lead salt is then purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Octanoic acid, 7-methyl-, lead salt (1:) can undergo various chemical reactions, including:
Oxidation: The lead salt can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead salt back to its metallic lead form.
Substitution: The lead atoms in the compound can be substituted with other metal ions or organic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like sodium or potassium salts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and carboxylic acids.
Reduction: Metallic lead and octanoic acid.
Substitution: New metal salts or organic derivatives.
Scientific Research Applications
Chemistry: Octanoic acid, 7-methyl-, lead salt (1:) is used in various chemical research applications, including the study of metal-organic frameworks and coordination chemistry. It serves as a precursor for the synthesis of other lead-containing compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of lead on biological systems. It helps in understanding lead toxicity and its impact on cellular processes .
Industry: In the industrial sector, octanoic acid, 7-methyl-, lead salt (1:) is used in the production of lead-based stabilizers for PVC and other polymers. It also finds applications in the manufacturing of lubricants and additives .
Mechanism of Action
The mechanism of action of octanoic acid, 7-methyl-, lead salt (1:) involves its interaction with cellular components and enzymes. Lead ions can bind to sulfhydryl groups in proteins, disrupting their function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Octanoic acid (Caprylic acid): A saturated fatty acid with similar structural properties but without the lead component.
Lead acetate: Another lead-containing compound used in various industrial applications.
Lead oxide: A common lead compound with different chemical properties and applications.
Uniqueness: Octanoic acid, 7-methyl-, lead salt (1:) is unique due to its combination of fatty acid and lead properties. This dual nature allows it to be used in specialized applications where both organic and metallic characteristics are required .
Properties
InChI |
InChI=1S/C9H18O2.Pb/c1-8(2)6-4-3-5-7-9(10)11;/h8H,3-7H2,1-2H3,(H,10,11); | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWJVWVMOONDCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC(=O)O.[Pb] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2Pb | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97952-39-1 | |
Record name | Octanoic acid, 7-methyl-, lead salt (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97952-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-methyloctanoic acid, lead salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.098.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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